

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carboxylic acid

Cat. No.: B133435

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxylic acid, with the IUPAC name **2-chloropyrimidine-4-carboxylic acid**, is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine ring substituted with a chlorine atom and a carboxylic acid group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

2-Chloropyrimidine-4-carboxylic acid is a yellow to light brown solid.^[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2-chloropyrimidine-4-carboxylic acid	[2]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂	[3]
Molecular Weight	158.54 g/mol	[3]
CAS Number	149849-92-3	[3]
Melting Point	147.2 - 151.4 °C (for a related carboxamide)	[1] [4]
Boiling Point (Predicted)	411.4 ± 18.0 °C	[1]
pKa (Predicted)	2.44 ± 0.10	[1]
Appearance	Yellow to light brown solid	[1]
Solubility	Information not available	

Synthesis of 2-Chloropyrimidine-4-carboxylic Acid

A common method for the synthesis of **2-chloropyrimidine-4-carboxylic acid** involves the oxidation of 2-chloro-4-methylpyrimidine.

Experimental Protocol: Oxidation of 2-Chloro-4-methylpyrimidine

This protocol is based on established oxidation methods for similar substrates.

Materials:

- 2-Chloro-4-methylpyrimidine
- Selenium dioxide (SeO₂)
- Dioxane (or another suitable high-boiling solvent)
- Diatomaceous earth

- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, combine 2-chloro-4-methylpyrimidine and selenium dioxide in a suitable solvent such as dioxane.[\[5\]](#)
- Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete consumption of the starting material (monitoring by TLC or LC-MS is recommended).[\[5\]](#)
- After the reaction is complete, cool the mixture to below 80°C.[\[5\]](#)
- Filter the hot solution through a pad of diatomaceous earth to remove selenium byproducts.[\[5\]](#)
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid into the aqueous layer.

- Separate the aqueous layer and acidify with a suitable acid (e.g., HCl) to precipitate the product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

Applications in Drug Development

2-Chloropyrimidine-4-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.^{[1][4]} These antagonists, often in the class of oxazolopyrimidine ketoamides, are being investigated for the treatment of a range of conditions including pain, inflammation, itching, asthma, and cough.^{[1][4]}

Synthesis of a TRPA1 Antagonist Intermediate

The following workflow illustrates the initial step in the synthesis of a potential TRPA1 antagonist, starting from **2-chloropyrimidine-4-carboxylic acid**.

Synthesis of 2-chloropyrimidine-4-carboxamide

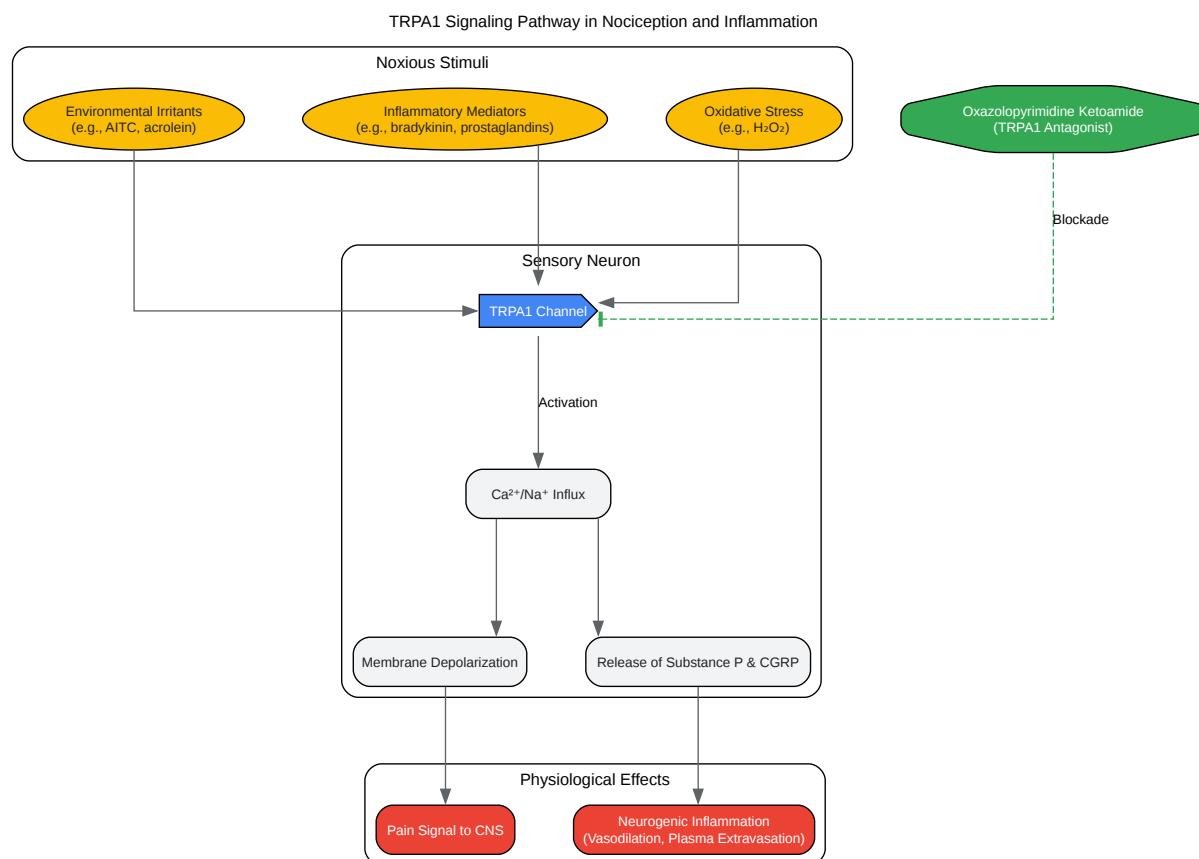
Starting Material

2-Chloropyrimidine-4-carboxylic acid

Activation

Thionyl Chloride (SOCl_2)

Activation


2-chloropyrimidine-4-carbonyl chloride

Amidation

Ammonia (NH_3)

Nucleophilic Acyl Substitution

2-chloropyrimidine-4-carboxamide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloropyrimidine-4-carboxylic acid CAS#: 149849-92-3 [m.chemicalbook.com]
- 2. 2-chloropyrimidine-4-carboxylic acid 95% | CAS: 149849-92-3 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133435#iupac-name-for-2-chloropyrimidine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com